molecular formula C9H15NOS B13951424 5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine CAS No. 700873-69-4

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine

Cat. No.: B13951424
CAS No.: 700873-69-4
M. Wt: 185.29 g/mol
InChI Key: VIGHIFNKOJPAIC-UHFFFAOYSA-N
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Description

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine is a heterocyclic compound featuring a pyridine ring substituted with methoxy, dimethyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-3H-pyridine with methoxy and methylsulfanyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-2,2-dimethyl-6-methylsulfanyl-2,3-dihydropyridine: A structurally similar compound with different hydrogenation state.

    3-methoxy-7-methyl-2-methylsulfanyl-4,5-dihydro-3H-azepine: Another heterocyclic compound with similar functional groups but a different ring structure.

Uniqueness

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

700873-69-4

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-6-methylsulfanyl-3H-pyridine

InChI

InChI=1S/C9H15NOS/c1-9(2)6-5-7(11-3)8(10-9)12-4/h5H,6H2,1-4H3

InChI Key

VIGHIFNKOJPAIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C(=N1)SC)OC)C

Origin of Product

United States

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